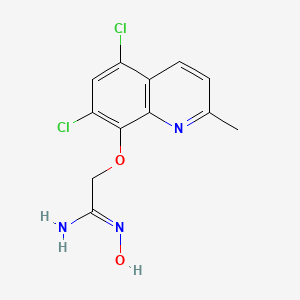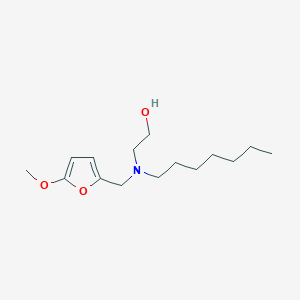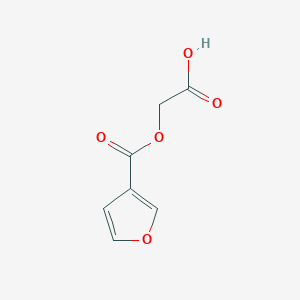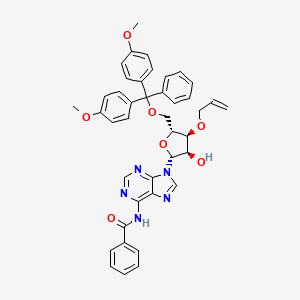
Methyl 4-bromo-2-phenylquinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-phenylquinoline-8-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 2nd position, and a carboxylate ester group at the 8th position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2-phenylquinoline-8-carboxylate typically involves the following steps:
Phenylation: The phenyl group can be introduced at the 2nd position of the quinoline ring through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Esterification: The carboxylate ester group at the 8th position can be introduced through esterification of the corresponding carboxylic acid using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the bromine atom can lead to the formation of the hydrogenated quinoline derivative.
Substitution: The bromine atom at the 4th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols and hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-phenylquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-2-phenylquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
- Methyl 4-chloro-2-phenylquinoline-8-carboxylate
- Methyl 4-fluoro-2-phenylquinoline-8-carboxylate
- Methyl 4-iodo-2-phenylquinoline-8-carboxylate
Comparison:
- Bromine vs. Chlorine/Fluorine/Iodine: The presence of different halogen atoms at the 4th position can significantly affect the compound’s reactivity, biological activity, and electronic properties. Bromine, being larger and less electronegative than chlorine and fluorine, may result in different binding affinities and reaction rates.
- Phenyl Group: The phenyl group at the 2nd position provides steric hindrance and electronic effects that can influence the compound’s overall reactivity and stability.
- Carboxylate Ester Group: The ester group at the 8th position is crucial for the compound’s solubility and potential interactions with biological targets.
Methyl 4-bromo-2-phenylquinoline-8-carboxylate stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are distinct from its analogues.
Propiedades
Número CAS |
651311-52-3 |
|---|---|
Fórmula molecular |
C17H12BrNO2 |
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
methyl 4-bromo-2-phenylquinoline-8-carboxylate |
InChI |
InChI=1S/C17H12BrNO2/c1-21-17(20)13-9-5-8-12-14(18)10-15(19-16(12)13)11-6-3-2-4-7-11/h2-10H,1H3 |
Clave InChI |
OXCWZPKDSRJDDU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)

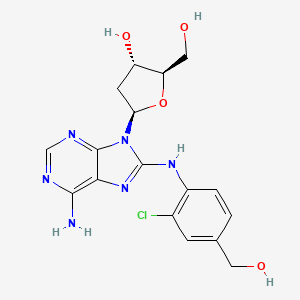


![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
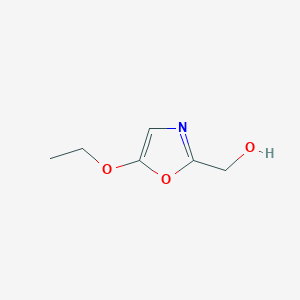
![1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12901585.png)

